molecular formula C9H17NO5S B2990584 tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate CAS No. 454248-55-6

tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate

Cat. No.: B2990584
CAS No.: 454248-55-6
M. Wt: 251.3
InChI Key: BNXUCYJCRZGFLG-UHFFFAOYSA-N
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Description

tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate: is an organic compound with the molecular formula C9H17NO5S. It is a white to off-white crystalline powder that is used primarily as an intermediate in organic synthesis. This compound is known for its stability and unique structural features, which make it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate typically involves the reaction of 4,4-dimethyl-2,2-dioxo-4H-1,3,2-benzoxathiazine-3-one with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable building block in the development of new materials and chemicals .

Biology and Medicine: In biological and medical research, this compound is used in the synthesis of potential therapeutic agents. Its unique structure allows for the exploration of new drug candidates and the study of their biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and stability make it an important component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate is unique due to its specific structural features, which confer stability and reactivity. Its tert-butyl group provides steric hindrance, enhancing its stability, while the oxathiazolidine ring system offers unique reactivity patterns that are not commonly found in other compounds .

Properties

IUPAC Name

tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5S/c1-8(2,3)15-7(11)10-9(4,5)6-14-16(10,12)13/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXUCYJCRZGFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COS(=O)(=O)N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454248-55-6
Record name tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate
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